An In-depth Technical Guide to 5-(Aminomethyl)-2-bromophenol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(Aminomethyl)-2-bromophenol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Aminomethyl)-2-bromophenol is a substituted phenolic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional architecture, featuring a nucleophilic aminomethyl group, an acidic phenolic hydroxyl group, and a reactive bromine atom on the aromatic ring, makes it a versatile building block for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected reactivity, and potential applications of 5-(Aminomethyl)-2-bromophenol, with a focus on its utility in drug development.
Core Chemical Properties
While extensive experimental data for 5-(Aminomethyl)-2-bromophenol is not widely published, its fundamental properties can be derived from its structure and data available for its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | 5-(Aminomethyl)-2-bromophenol | - |
| Synonyms | 3-(Aminomethyl)-4-bromophenol | - |
| CAS Number | 916213-66-6 (for hydrochloride salt) | - |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [2] |
| Monoisotopic Mass | 200.97893 Da | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents | Inferred |
Predicted Mass Spectrometry Data for the Free Base:
| Adduct | m/z |
| [M+H]⁺ | 201.98621 |
| [M+Na]⁺ | 223.96815 |
| [M-H]⁻ | 199.97165 |
Data predicted using computational models.[1]
Chemical Structure:
Caption: 2D structure of 5-(Aminomethyl)-2-bromophenol.
Synthesis and Purification
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 5-(Aminomethyl)-2-bromophenol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Acetylation of 3-Aminophenol
-
To a stirred solution of 3-aminophenol in pyridine at 0 °C, add acetic anhydride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-(3-hydroxyphenyl)acetamide.
Causality: The acetylation of the amino group is a crucial protection step. It deactivates the amino group towards the subsequent electrophilic bromination, preventing the formation of unwanted side products and directing the bromination to the desired position on the aromatic ring.
Step 2: Bromination of N-(3-Hydroxyphenyl)acetamide
-
Dissolve N-(3-hydroxyphenyl)acetamide in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography to yield N-(4-bromo-3-hydroxyphenyl)acetamide.
Causality: The hydroxyl group is a strongly activating, ortho-, para-directing group. With the para position occupied by the acetylamino group, bromination is directed to the ortho position relative to the hydroxyl group.
Step 3: Reduction and Formylation
-
To a suspension of lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0 °C, add the N-(4-bromo-3-hydroxyphenyl)acetamide in THF dropwise.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate.
-
Dissolve the crude amine in ethyl formate and reflux for 4-6 hours.
-
Remove the excess ethyl formate under reduced pressure to obtain N-(4-bromo-3-hydroxyphenyl)formamide.
Causality: The amide is reduced to the corresponding amine. Subsequent formylation provides a suitable intermediate for the final reduction to the aminomethyl group.
Step 4: Reduction to 5-(Aminomethyl)-2-bromophenol
-
Add the N-(4-bromo-3-hydroxyphenyl)formamide in THF dropwise to a suspension of LiAlH₄ in dry THF at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool and quench the reaction as described in Step 3.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Causality: The formamide is reduced to the desired primary aminomethyl group, yielding the target molecule.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-(Aminomethyl)-2-bromophenol is governed by the interplay of its three functional groups: the phenolic hydroxyl, the primary aminomethyl, and the aryl bromide.
Reactivity of the Phenolic Hydroxyl Group:
-
Acidity: The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. The electron-withdrawing nature of the bromine atom ortho to the hydroxyl group is expected to increase its acidity compared to phenol itself.[3]
-
O-Alkylation and O-Acylation: The phenoxide is a potent nucleophile and can readily undergo Williamson ether synthesis with alkyl halides or acylation with acid chlorides and anhydrides.
Reactivity of the Aminomethyl Group:
-
Basicity and Nucleophilicity: The primary amine is basic and nucleophilic. It will react with acids to form ammonium salts and can participate in nucleophilic substitution and addition reactions.[4]
-
N-Alkylation and N-Acylation: The amine can be alkylated with alkyl halides or reductively aminated with aldehydes and ketones. It can also be acylated to form amides.[4]
Reactivity of the Aryl Bromide:
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom is a good leaving group in SNAr reactions, particularly if the aromatic ring is further activated by electron-withdrawing groups. However, in this case, the ring is activated by the hydroxyl and aminomethyl groups, making SNAr less favorable.[5]
-
Cross-Coupling Reactions: The aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at this position, making it a key site for molecular diversification in drug discovery.
Illustrative Reaction Pathway: Suzuki Coupling
Caption: Suzuki cross-coupling of 5-(Aminomethyl)-2-bromophenol.
This reaction is a powerful tool for creating C-C bonds and is widely used in the synthesis of complex pharmaceutical compounds. The choice of palladium catalyst and base is critical for achieving high yields and selectivity.
Applications in Drug Development
The structural motifs present in 5-(Aminomethyl)-2-bromophenol are found in numerous biologically active compounds. This makes it a valuable scaffold for the development of new therapeutic agents.
-
Scaffold for Combinatorial Chemistry: The trifunctional nature of the molecule allows for the systematic modification at three distinct points, making it an ideal starting point for the generation of compound libraries for high-throughput screening.
-
Antimicrobial and Antiviral Agents: Bromophenols are known to exhibit a range of biological activities, including antimicrobial and antiviral properties.[6]
-
Enzyme Inhibitors: The aminophenol core is a key feature in many enzyme inhibitors. For example, derivatives of bromophenols have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma and Alzheimer's disease.[7]
-
Neurological and Metabolic Disorders: The aminomethylphenol substructure is present in compounds with activity in the central nervous system and in the treatment of metabolic diseases.[6]
-
"Heavy Atom" Effect in Drug Design: The introduction of a bromine atom can favorably influence a drug's pharmacokinetic properties and can be used to enhance the efficacy of photodynamic therapy and radiosensitization.[8]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, and the amine and hydroxyl protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), the N-H stretch of the primary amine (~3300-3500 cm⁻¹), the C-N stretch (~1020-1250 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).[9][10]
Safety and Handling
The hydrochloride salt of 5-(aminomethyl)-2-bromophenol is classified as harmful if swallowed and causes skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
5-(Aminomethyl)-2-bromophenol is a chemical entity with significant potential as a versatile building block in the synthesis of novel compounds, particularly in the field of drug discovery. Its unique combination of reactive functional groups allows for a wide range of chemical modifications, enabling the exploration of diverse chemical spaces. While detailed experimental data on the free base is limited, this guide provides a solid foundation of its core properties, a plausible synthetic strategy, and an overview of its potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.
References
Sources
- 1. PubChemLite - 5-(aminomethyl)-2-bromophenol hydrochloride (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 2-(Aminomethyl)-4-bromophenol | C7H8BrNO | CID 224010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Benzylamines [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. Benzylamine [webbook.nist.gov]
